HCV NS3/4A Protease Inhibition: Biliverdin vs. Bilirubin, Bilirubin IXα, Mesobilirubin, and Biliverdin Dimethyl Ester
In a fluorometric HCV NS3/4A protease assay (SensoLyte 620, excitation/emission 591/622 nm), biliverdin inhibited the protease with an IC₅₀ of 9.3 µM, comparable to a commercial small-molecule inhibitor (AnaSpec #25346, IC₅₀ 4.9 µM). In the identical assay system, unconjugated bilirubin (mixed isomers), bilirubin IXα, mesobilirubin, and biliverdin dimethyl ester all showed IC₅₀ values exceeding 300 µM, representing a >32-fold loss in inhibitory potency relative to biliverdin [1]. This demonstrates that the central C-10 methene bridge and free propionic acid groups of biliverdin are critical for NS3/4A binding, and that reduction to bilirubin or esterification to BV-DME essentially abolishes protease inhibition.
| Evidence Dimension | IC₅₀ for HCV NS3/4A protease inhibition |
|---|---|
| Target Compound Data | Biliverdin: IC₅₀ = 9.3 µM |
| Comparator Or Baseline | Bilirubin (mixed isomers): IC₅₀ >300 µM; Bilirubin IXα: IC₅₀ >300 µM; Mesobilirubin: IC₅₀ >300 µM; Biliverdin dimethyl ester: IC₅₀ >300 µM; AnaSpec #25346: IC₅₀ = 4.9 µM |
| Quantified Difference | >32-fold greater potency of biliverdin vs. bilirubin and BV-DME |
| Conditions | SensoLyte 620 HCV Protease Assay, fluorescence energy transfer peptide, excitation/emission 591/622 nm, IC₅₀ determined by regression analysis |
Why This Matters
For antiviral drug discovery programs targeting HCV NS3/4A, biliverdin—but not bilirubin or BV-DME—provides a validated sub-10 µM starting scaffold, eliminating the need for synthetic re-oxidation or de-esterification steps.
- [1] Zhu, Z., Wilson, A.T., Mathahs, M.M., Wen, F., Brown, K.E., Luxon, B.A., & Schmidt, W.N. (2010). Biliverdin inhibits hepatitis C virus nonstructural 3/4A protease activity: mechanism for the antiviral effects of heme oxygenase? Hepatology, 52(6), 1897–1905. Table 2. View Source
